molecular formula C9H16N3O2+ B1221785 Hercynine CAS No. 534-30-5

Hercynine

Cat. No. B1221785
CAS RN: 534-30-5
M. Wt: 198.24 g/mol
InChI Key: GPPYTCRVKHULJH-QMMMGPOBSA-O
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Description

Hercynine is the precursor and redox metabolite of ergothioneine, which regulates microbial physiology and enables the survival of microbes under stressful conditions encountered in their natural environments .


Synthesis Analysis

Hercynine is the main precursor of L-ergothioneine biosynthesis. It has been detected in key human biological specimens such as urine, whole blood, plasma, and saliva . An improved chemical synthesis of ergothioneine and its biosynthetic pathway intermediates has been reported, using either histidine or ergothioneine as the starting material . The synthesis of Hercynine involves N,N-dimethyl-L-histidine hydrochloride with ammonia in methanol; water; pH=9 and methyl iodide in methanol; water at 20 .


Molecular Structure Analysis

Hercynine has a molecular formula of C9H15N3O2. Its average mass is 197.234 Da and its monoisotopic mass is 197.116425 Da . The molecular weight is 197.24 .


Chemical Reactions Analysis

The oxidation mechanism of ergothioneine, which involves Hercynine, has been studied. One molecule of ergothioneine was able to reduce 2 molecules of hydrogen peroxide. Hercynine was found to react with the more potent oxidant hypochlorite .


Physical And Chemical Properties Analysis

Hercynine has a molecular weight of 197.24 g/mol . It is a solid substance with an off-white to pale yellow color . Hercynine is slightly soluble in methanol and water .

Scientific Research Applications

Biosynthesis and Biological Role

  • Hercynine serves as the main precursor in the biosynthesis of l-ergothioneine, a compound with significant antioxidant properties. Its presence and concentration in various human biological specimens, including saliva and blood, have been extensively studied using techniques like capillary electrophoresis coupled to tandem mass spectrometry (CE–MS/MS) (Sotgia et al., 2016).
  • Another study developed a method for the quantitative analysis of hercynine in human whole blood, highlighting its role in assessing oxidative stress and other biological processes (Sotgia et al., 2018).
  • Research on mycobacteria indicates that these organisms synthesize ergothioneine and hercynine, suggesting an evolutionary pathway from histidine to ergothioneine via hercynine (Genghof & Van Damme, 1964).

In Food and Beverages

  • Hercynine has been measured in various beverages, including tea, coffee, beer, and wine, through LC-ESI-MS/MS methods. This research provides insights into its potential as a marker of antioxidant activity in these products (Sotgia et al., 2018).

Biochemical Processes

  • Studies on Neurospora crassa, a type of fungus, show that cell-free extracts can catalyze the methylation of l-histidine to form hercynine, suggesting a unique biochemical process for hercynine formation (Reinhold et al., 1970).
  • Research on Mycobacterium smegmatis revealed that ergothioneine synthesis from endogenous hercynine occurs under certain conditions, providing a deeper understanding of the biosynthetic pathway (Genghof & Van Damme, 1968).

Antioxidant Properties and Therapeutic Potential

  • The antioxidant properties of ergothioneine, derived from hercynine, were explored in a study focusing on its potential role in oxidative degradation of hyaluronan and wound healing, indicating its therapeutic applications (Valachová et al., 2020).
  • A recent study proposed an antioxidation mechanism of ergothioneine based on the oxidation product hercynine, providing insights into its redox mechanism and biological role (Ando & Morimitsu, 2021).

Ergothioneine Transport and Metabolism

  • Investigations into the substrate specificity of the ergothioneine transporter in relation to hercynine have contributed to understanding the physiological functions of these compounds and their transport mechanisms within the body (Grigat et al., 2007).

Mechanism of Action

Hercynine is involved in the oxidation mechanism of ergothioneine. One molecule of ergothioneine reacts with 2 molecules of hydrogen peroxide, and ergothioneine sulfinic acid is formed as an unstable intermediate in aqueous medium .

Future Directions

Research has shown that Hercynine, along with ergothioneine and histidine, can have an impact on the oxidative degradation of hyaluronan and wound healing . This suggests potential future directions in the medical and health fields, particularly in relation to wound healing and antioxidant research .

properties

IUPAC Name

(2S)-3-(1H-imidazol-5-yl)-2-(trimethylazaniumyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-12(2,3)8(9(13)14)4-7-5-10-6-11-7/h5-6,8H,4H2,1-3H3,(H-,10,11,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPYTCRVKHULJH-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C(CC1=CN=CN1)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(C)[C@@H](CC1=CN=CN1)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hercynine

CAS RN

534-30-5
Record name Histidine-betaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=534-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hercynine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HERCYNINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8MWM6K25V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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